Product packaging for Potassium laurate(Cat. No.:CAS No. 10124-65-9)

Potassium laurate

Cat. No.: B158881
CAS No.: 10124-65-9
M. Wt: 239.42 g/mol
InChI Key: OGGBYDPEZJVNHM-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid Salts and Amphiphilic Systems

Potassium laurate belongs to the class of fatty acid salts, which are ionic compounds formed by the reaction of a fatty acid with a base, in this case, potassium hydroxide (B78521) . These salts are characterized by an amphiphilic structure, possessing both a hydrophilic (water-attracting) head group (the carboxylate anion) and a hydrophobic (water-repelling) tail (the dodecyl hydrocarbon chain) . This dual nature allows them to interact effectively with both polar and non-polar substances, making them key components in systems involving interfaces, such as emulsions and dispersions.

The amphiphilic nature of this compound is central to its function as a surfactant cymitquimica.com. Surfactants reduce the surface tension of liquids and the interfacial tension between different phases, facilitating processes like wetting, emulsification, and foaming ekb.eg. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like this compound self-assemble into aggregates called micelles researchgate.netresearchgate.netcapes.gov.br. In micelles, the hydrophobic tails cluster together in the interior, shielded from the water, while the hydrophilic heads face outwards, interacting with the aqueous environment researchgate.net. This micelle formation is a fundamental behavior of amphiphilic systems and is crucial to many of this compound's applications and properties.

Evolution of Academic Inquiry into this compound's Chemical and Physical Properties

Academic inquiry into fatty acid salts, including this compound, has a history rooted in the study of soaps and their behavior in aqueous solutions. Early research focused on understanding the fundamental physical chemistry of these systems, particularly phenomena like micelle formation and surface activity. Studies utilizing techniques such as specific conductance and pH measurements were employed to determine the critical micelle concentration and investigate the nature of micelles formed in solutions researchgate.net. Infrared spectroscopy was also used to characterize the structure of this compound in the solid state researchgate.net.

The investigation extended to the phase behavior of this compound in various mixtures. Research in the mid to late 20th century and beyond explored the complex phase diagrams of systems involving this compound, water, and other components like alcohols (e.g., 1-decanol) researchgate.netaip.orgepj.orgaip.orgresearchgate.net. These studies, often employing techniques like nuclear magnetic resonance (NMR) and X-ray diffraction, aimed to understand the formation and properties of different lyotropic liquid crystalline phases, including nematic and lamellar phases, which arise from the ordered arrangement of micelles or bilayers researchgate.netaip.orgresearchgate.nettandfonline.comaip.orgacs.org. The critical behavior of phase transitions in these amphiphilic systems, such as uniaxial-biaxial nematic transitions, has also been a subject of detailed investigation aip.org.

The determination of the critical micelle concentration (CMC) has been a recurring theme in the study of this compound solutions. Early methods involved measuring changes in properties like detergent anion activity with increasing concentration capes.gov.br. Studies have reported specific CMC values for this compound in water, often comparing them with other fatty acid salts capes.gov.br. The influence of additives, such as urea, on the micellization behavior of this compound has also been investigated capes.gov.br.

Current Research Paradigms and Challenges in this compound Studies

Contemporary research on this compound continues to build upon the foundational understanding of its amphiphilic nature and self-assembly behavior. Current paradigms often involve exploring its potential in novel applications and gaining deeper insights into its interactions in complex systems.

One area of active research is the use of this compound as a detergent in bioengineering applications, specifically for decellularization processes. Studies have investigated its efficacy in removing cellular components from tissues while aiming to preserve the delicate extracellular matrix (ECM) structure, comparing its performance to conventional detergents like sodium dodecyl sulfate (B86663) (SDS) nii.ac.jp. This research highlights the ongoing effort to find milder and more effective decellularization agents.

The physical and chemical properties of this compound solutions, particularly around the CMC, remain a subject of interest. Investigations using techniques like the Z-Scan technique are being conducted to measure properties such as thermooptic coefficient, thermal conductivity, and nonlinear index of refraction as a function of concentration researchgate.netacs.org. These studies aim to understand how the presence of micelles influences the thermal and optical responses of the solutions researchgate.netacs.org.

Furthermore, research continues into the phase behavior of multicomponent systems containing this compound, with a focus on understanding complex phase transitions and the factors influencing micellar shape and organization epj.orgthegoodscentscompany.com. The intercalation of fatty acid salts, including this compound, into layered materials like kaolinite (B1170537) is another area of study, exploring the structural changes and ordering of the organic molecules within the interlayer spaces cambridge.org.

Challenges in this compound studies often involve fully characterizing its behavior in complex biological or environmental matrices, where interactions with other components can significantly influence its properties and efficacy. Precisely controlling and predicting the self-assembly and phase behavior in diverse conditions remains an ongoing area of investigation. Developing more sophisticated experimental techniques to probe the molecular interactions and dynamics within this compound systems at different scales is also a key challenge.

Current research also touches upon the potential of this compound and other fatty acid potassium salts for their antimicrobial properties, investigating their activity against various pathogens and their ability to disrupt biofilms researchgate.netnih.gov.

Detailed research findings often involve quantitative data on properties like CMC, solubility, and phase transition temperatures, as well as spectroscopic and diffraction data providing insights into molecular arrangement and structure. For instance, studies have reported specific CMC values for this compound in water capes.gov.br. Research on phase diagrams provides detailed maps of the conditions under which different liquid crystalline phases exist researchgate.netepj.orgresearchgate.net.

Here is an example of data that could be presented in a table, based on the search results regarding CMC values:

Fatty Acid SaltCMC in Water (M)Reference
This compound2.512 × 10⁻² capes.gov.br
Potassium myristate6.918 × 10⁻³ capes.gov.br
Potassium palmitate3.162 × 10⁻³ capes.gov.br
Potassium stearate8.71 × 10⁻⁴ capes.gov.br

This table illustrates how CMC values vary with the length of the fatty acid chain in potassium salts, a common area of investigation in the study of their amphiphilic properties.

Another area where detailed data is generated is in the study of phase diagrams of multicomponent systems. While a full interactive phase diagram is beyond the scope here, a table summarizing observed phases in a specific system can be illustrative:

SystemComponentsObserved Phases (Examples)Reference
This compound/1-decanol (B1670082)/Heavy WaterThis compound, 1-decanol, D₂OIsotropic, Uniaxial Nematic (N_C, N_D), Biaxial Nematic (N_B) researchgate.netaip.orgepj.org
This compound/1-decanol/WaterThis compound, 1-decanol, WaterNematic, Isotropic, Polyphasic Region aip.orgresearchgate.net
Potassium palmitate/Potassium laurate/WaterPotassium palmitate, this compound, WaterLamellar, Ribbon tandfonline.com

These tables represent the type of quantitative and qualitative data generated in research focusing on the physical chemistry and phase behavior of this compound and related systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24KO2 B158881 Potassium laurate CAS No. 10124-65-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10124-65-9

Molecular Formula

C12H24KO2

Molecular Weight

239.42 g/mol

IUPAC Name

potassium;dodecanoate

InChI

InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);

InChI Key

OGGBYDPEZJVNHM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[K+]

Isomeric SMILES

CCCCCCCCCCCC(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCCCCC(=O)O.[K]

Other CAS No.

10124-65-9
67701-09-1

physical_description

Liquid

Pictograms

Irritant

Related CAS

143-07-7 (Parent)

Synonyms

dodecanoic acid
lauric acid
lauric acid, ammonium salt
lauric acid, barium and cadmium salt (4:1:1)
lauric acid, calcium salt
lauric acid, lithium salt
lauric acid, magnesium salt
lauric acid, nickel(2+) salt
lauric acid, potassium salt
lauric acid, sodium salt
potassium laurate
sodium dodecanoate
sodium laurate

Origin of Product

United States

Synthesis Methodologies and Advanced Characterization for Research Purity

Alkalization Routes from Lauric Acid for Potassium Laurate Synthesis

A primary method for synthesizing this compound involves the alkalization of lauric acid using potassium hydroxide (B78521) (KOH). wikipedia.orgresearchgate.net This reaction is a neutralization process where the carboxylic acid group of lauric acid reacts with potassium hydroxide to form this compound and water.

The synthesis typically involves heating lauric acid with an aqueous solution of potassium hydroxide. Controlled temperature, often between 60–80°C, is important for this reaction. Monitoring the pH during the process helps ensure complete neutralization of the lauric acid. In laboratory settings, an aqueous solution of KOH can be used, with the reaction carried out on a water bath for several hours. researchgate.net

The chemical equation for this reaction is:

C₁₂H₂₄O₂ + KOH → C₁₂H₂₃KO₂ + H₂O

(Lauric Acid + Potassium Hydroxide → this compound + Water)

Metathesis Reaction Pathways for this compound Production

This compound can also be synthesized through metathesis reactions. One such pathway involves the reaction between a potassium salt and a fatty acid, specifically lauric acid. researchgate.netresearchgate.net Another example of a metathesis reaction involving a laurate is the synthesis of calcium laurate from this compound and calcium nitrate. evitachem.com This suggests a general approach where this compound can be an intermediate or reactant in producing other metal laurates via metathesis with appropriate metal salts. evitachem.comajabs.org

For instance, praseodymium laurate has been prepared by the direct metathesis of this compound with praseodymium acetate (B1210297) in an aqueous metal salt solution at elevated temperature with vigorous stirring. ajabs.org

The general reaction can be represented as:

ROOK + MX → RCOOM + KX

(this compound + Metal Salt → Metal Laurate + Potassium Salt)

Where R is the laurate chain (C₁₁H₂₃) and M is the metal cation.

Optimization of Synthetic Conditions for Tailored this compound Properties (e.g., Mesogenic Samples)

Optimizing the synthetic conditions is crucial for obtaining this compound with specific properties, particularly for research applications requiring tailored characteristics like mesogenic behavior. While direct information on optimizing this compound synthesis specifically for mesogenic properties is limited in the provided results, research on related systems offers insights.

Studies on lyotropic liquid crystalline systems, such as this compound-1-decanol-water mixtures, highlight the importance of preparation procedures in achieving reproducible phase diagrams and well-defined liquid crystal order. researchgate.netresearchgate.netresearchgate.net The purity and aggregate state of this compound are noted as necessary requirements for studying such systems with well-reproducible physicochemical properties. researchgate.net This implies that controlling synthesis parameters that influence purity and physical form (e.g., crystalline structure, particle size) can impact the mesogenic properties of systems containing this compound.

Factors such as the molar ratio of reactants, reaction temperature, reaction time, and the solvent medium can influence the yield, purity, and potentially the crystalline structure and particle morphology of this compound, all of which could be relevant for mesogenic behavior. jocpr.com For example, in the synthesis of methyl laurate, optimization of factors like catalyst amount, methanol (B129727) to lauric acid ratio, temperature, and time significantly impacted the esterification rate. jocpr.com Applying similar principles to this compound synthesis could allow for tailoring its properties.

Rigorous Purity Assessment Techniques in this compound Research

Ensuring the purity of this compound is paramount for accurate research findings. Several analytical techniques are employed for rigorous purity assessment.

Spectroscopic Validation (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for characterizing this compound and validating its purity. researchgate.netresearchgate.net IR spectra provide a molecular fingerprint, allowing for the identification of functional groups and the confirmation of the compound's structure. eresearchco.comacs.org

For this compound, characteristic absorption bands in the IR spectrum correspond to vibrations within the molecule, such as the carboxylate group (COO⁻) and the aliphatic chain. eresearchco.com Comparing the IR spectrum of a synthesized sample to that of a pure standard can help confirm the successful formation of this compound and identify potential impurities. researchgate.neteresearchco.com For instance, the presence of a shift in specific absorption maxima can indicate the incorporation of the potassium atom compared to the free fatty acid. researchgate.net

Research has utilized IR spectroscopy to characterize this compound and compare its spectrum to that of lauric acid and other metal laurates, aiding in structural confirmation and purity assessment. ajabs.orgeresearchco.com

Conductometric and Potentiometric Titration Analyses

Conductometric and potentiometric titrations are electrochemical methods used to determine the concentration and purity of ionic compounds like this compound. researchgate.netresearchgate.netrsc.orggoogle.comvt.eduuomustansiriyah.edu.iqhscprep.com.aulibretexts.orglbma.org.ukpg.edu.pl

Conductometric Titration: This technique measures the change in electrical conductivity of a solution as a titrant is added. uomustansiriyah.edu.iqhscprep.com.aulibretexts.org The principle relies on the fact that different ions have varying ionic conductivities. uomustansiriyah.edu.iqlibretexts.org During the titration of this compound (an ionic compound), the conductivity changes as the laurate ions react with the titrant, allowing for the determination of the equivalence point and thus the concentration and purity. researchgate.netresearchgate.netuomustansiriyah.edu.iq Conductometric titrations can be particularly useful for analyzing weak acids or for titrations where visual indicators are not suitable. uomustansiriyah.edu.iq The equivalence point is typically determined graphically from the plot of conductivity versus titrant volume. uomustansiriyah.edu.iqhscprep.com.au

Potentiometric Titration: This method involves measuring the electric potential difference between two electrodes (an indicator electrode and a reference electrode) in a solution as a titrant is added. rsc.orgvt.edulbma.org.ukpg.edu.plbyjus.com The potential changes as the concentration of the analyte ions changes due to the reaction with the titrant. pg.edu.plbyjus.com Potentiometric titration can be used to determine the concentration of an ionic species without the need for a chemical indicator. byjus.com For this compound, potentiometric titration could be employed to quantify the laurate ions by titrating with a suitable reagent, with the equivalence point detected by a significant change in potential. rsc.orgvt.edu Ion-selective electrodes (ISEs) are often used as indicator electrodes in potentiometry due to their selective response to the analyte of interest. rsc.org

Studies have utilized conductometric methods to determine the critical micelle concentration (CMC) of this compound solutions, which is an indicator of surfactant behavior and can be influenced by purity. researchgate.netresearchgate.netitu.edu.tr

Advanced Chromatographic and Mass Spectrometric Verification

Advanced techniques like chromatography coupled with mass spectrometry are powerful tools for the comprehensive verification of this compound purity and the identification of impurities. researchgate.netnu.ac.th

Chromatography (e.g., HPLC, GC): Chromatographic methods separate components in a mixture based on their differential interactions with a stationary phase. fujifilm.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used techniques in chemical analysis. nu.ac.thfujifilm.com By separating the components of a this compound sample, chromatography can reveal the presence of impurities that may not be detectable by simpler methods. The peak areas in a chromatogram can also be used for quantitative analysis to determine the relative amounts of this compound and impurities.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. researchgate.netnu.ac.th When coupled with chromatography (e.g., LC-MS, GC-MS), MS can identify the separated components by their mass spectra. researchgate.netnu.ac.th This allows for the definitive identification of this compound and the characterization of any impurities present, even at low concentrations. researchgate.net For example, mass spectrometry has been used to analyze lauroyl sucrose (B13894) regioisomers, demonstrating its capability in distinguishing closely related structures and identifying molecular ion adducts, including those with potassium. researchgate.net

While specific detailed research findings on the application of advanced chromatography and mass spectrometry solely for the purity assessment of this compound in research are not extensively detailed in the immediate search results, these techniques are standard in chemical research for rigorous purity analysis of organic and organometallic compounds. Their application to this compound would follow established protocols for analyzing fatty acid salts and surfactants.

Molecular Self Assembly and Lyotropic Phase Behavior of Potassium Laurate Systems

Micellar Structure and Formation Dynamics of Potassium Laurate in Aqueous Solutions

This compound, as a classic amphiphilic molecule, readily self-assembles in aqueous solutions to form complex supramolecular structures. This behavior is driven by the hydrophobic effect, where the nonpolar lauryl (dodecyl) hydrocarbon tails aggregate to minimize contact with water, while the polar carboxylate head groups remain exposed to the aqueous environment. This self-assembly process is fundamental to the compound's properties and leads to the formation of micelles and, at higher concentrations, various lyotropic liquid crystalline phases.

The onset of micelle formation occurs at a specific concentration known as the critical micellar concentration (CMC). Below the CMC, this compound molecules exist predominantly as individual monomers in solution. acs.org As the concentration increases to and beyond the CMC, the monomers rapidly associate to form aggregates called micelles. acs.org In these micellar structures, the hydrophobic tails form a core, shielded from the water, while the hydrophilic heads create an outer shell that interacts with the surrounding aqueous medium.

The CMC is a critical parameter that can be determined by monitoring changes in various physicochemical properties of the solution as a function of surfactant concentration. acs.org Common experimental techniques for determining the CMC include surface tension measurements, where a sharp inflection point in the surface tension versus concentration plot indicates micelle formation, and conductometry, which detects changes in the solution's electrical conductivity due to the aggregation of ions into less mobile micelles. researchgate.net For the this compound/water system at a temperature of 23°C, the CMC has been determined to be 0.008 M. acs.org

SystemTemperature (°C)Critical Micellar Concentration (CMC)
This compound / Water230.008 M

The micelles formed by this compound are not necessarily spherical. Their shape, or anisotropy, is highly dependent on factors such as concentration, temperature, and the presence of other components like co-surfactants or electrolytes. In multicomponent systems, such as the well-studied this compound/decanol (B1663958)/water mixture, the micelles exhibit significant shape anisotropy. researchgate.net

Research indicates that in certain isotropic phases of this ternary system, the micelles are intrinsically biaxial and can be approximated as flattened prolate ellipsoids with dimensional ratios of roughly 1:2:3. researchgate.net The existence of various nematic phases (discotic and calamitic) further supports the concept of micellar shape anisotropy, as these phases are formed by the orientational ordering of anisometric (non-spherical) aggregates. The transition between these phases is driven by changes in the preferred shape of the micelles, from disc-like to rod-like (calamitic). epj.orgnih.gov This implies a degree of polydispersity in the system, where micelles of different shapes and sizes can coexist or transition from one form to another based on the system's conditions.

To investigate the nanoscale ordering and structure of micellar and liquid crystalline phases, Small-Angle X-ray Scattering (SAXS) and related X-ray diffraction techniques are indispensable tools. tandfonline.comnih.gov These methods provide detailed information about the size, shape, and spatial arrangement of the self-assembled structures.

In studies of this compound systems, X-ray diffraction has been used to characterize the different phases that emerge with temperature variations. tandfonline.com For example, in a this compound/KCl/water system, this technique allowed for the identification of nematic, isotropic, and hexagonal phases and the determination of their structural parameters. tandfonline.com In the hexagonal (Hα) phase, the lattice parameter—representing the distance between the centers of adjacent cylindrical micelles—was measured to be approximately 47 Å. tandfonline.com SAXS can elucidate the structural heterogeneity of a system, identify coexisting phases (e.g., micellar and lamellar), and determine characteristic length scales such as the lamellar d-spacing. nih.gov Furthermore, when combined with flow environments (microfluidic SAXS), it can reveal how the nanostructures orient in response to shear, providing insights into the alignment of lamellar bilayers or other ordered aggregates. nih.gov

Lyotropic Liquid Crystalline Phases Exhibited by this compound Systems

At concentrations above the CMC, this compound systems can form a variety of lyotropic liquid crystalline phases, which possess degrees of order intermediate between a crystalline solid and an isotropic liquid. The specific phase formed depends on the concentration of components and temperature.

The phase behavior of this compound is often studied in multicomponent systems, with the ternary system of this compound (LK)/1-decanol (B1670082)/water being a canonical example. acs.orgacs.orgresearchgate.net The phase diagram for this system maps the different phases that exist at various compositions and temperatures. At a constant temperature of 20°C, several distinct phases can be identified by varying the weight percentages of the components. acs.orgacs.org

These phases include:

Isotropic (I) phase: A transparent, low-viscosity, and optically isotropic solution found at lower concentrations of this compound and decanol. acs.org

Nematic (N) phase: An optically anisotropic phase with a viscosity similar to glycerol, formed at intermediate concentrations. acs.org

Hexagonal (H) phase: A highly viscous and strongly birefringent phase observed at higher this compound and decanol concentrations. acs.org

The addition of a fourth component, such as an electrolyte (e.g., potassium sulfate) or a chiral molecule (e.g., brucine (B1667951) sulfate), creates a quaternary system, further modifying the phase diagram and potentially inducing new phases or expanding the domains of existing ones. acs.orgresearchgate.net

PhaseDescriptionTypical Composition Range (wt% at 20°C)
Isotropic (I)Transparent, low viscosity, optically isotropicLK < 30%, 1-decanol < 2%
Nematic (N)Clear, viscous, optically anisotropicLK: 25-32%, 1-decanol: 5-8%
Hexagonal (H)Very viscous, strongly birefringentLK ~ 32%, 1-decanol > 8%

The nematic phases of the this compound/decanol/water system are particularly rich and have been extensively studied. epj.orgnih.gov These phases arise from the long-range orientational ordering of anisometric micelles without long-range positional order. The system is known to exhibit two types of uniaxial nematic phases: a calamitic (NC) phase composed of prolate (rod-like) micelles and a discotic (ND) phase composed of oblate (disc-like) micelles. nih.gov

Furthermore, under specific concentration and temperature conditions, the system can exhibit a biaxial nematic (NB) phase, which is situated between the two uniaxial phases in the phase diagram. nih.govresearchgate.net This biaxial phase is characterized by the orientational ordering of micelles along two distinct axes. The transitions between these nematic phases (e.g., ND ↔ NB ↔ NC) can be induced by changes in temperature or composition. researchgate.net

The characterization of these phases is often performed using polarized light microscopy, which can distinguish between them based on their characteristic textures. For instance, a homeotropic texture, where the director (the average direction of the long axis of the micelles) is aligned perpendicular to the viewing surfaces, is associated with the discotic phase. acs.org In contrast, a planar texture, where the director is aligned parallel to the surfaces, is characteristic of the calamitic phase. acs.org

Nematic PhaseAbbreviationMicelle ShapeOptical AnisotropyCharacteristic Texture
DiscoticNDOblate (disc-like)Uniaxial (negative)Homeotropic
CalamiticNCProlate (rod-like)Uniaxial (positive)Planar
BiaxialNBBiaxialBiaxial-

Thermodynamic and Kinetic Studies of Temperature-Induced Phase Transitions

The phase behavior of this compound systems is intrinsically linked to thermodynamic variables, primarily temperature and concentration. Phase diagrams, which map the stable phases as a function of these variables, are fundamental tools in these studies. For the ternary system of this compound (KL), 1-decanol, and water (or D₂O), a rich polymorphism is observed, including multiple nematic and isotropic phases. researchgate.netnih.gov

Thermodynamic phase transitions in such systems are abrupt changes that occur over a small range of a control variable like temperature. cambridge.org The stability of a given phase is determined by its free energy; the phase with the lower free energy is favored. cambridge.org At low temperatures, the low-energy phase is typically more stable, while at higher temperatures, the high-entropy phase is favored. cambridge.org

Studies of the KL-decanol-D₂O system have identified not only a classical isotropic phase (I) at high temperatures but also a reentrant isotropic phase (I(RE)) at lower temperatures. nih.gov The sequence of transitions, such as Isotropic -> Uniaxial Nematic -> Biaxial Nematic -> Uniaxial Nematic -> Isotropic, can be observed reversibly upon heating and cooling within specific concentration ranges, highlighting the delicate thermodynamic balance governing these self-assembled structures. researchgate.net The kinetics of these transitions, which describe the rate at which a new phase nucleates and grows, can be influenced by factors such as the degree of supercooling or superheating and the presence of impurities. cambridge.orgresearchgate.net The study of these transitions provides insight into the driving forces, such as chemical bond energies versus thermal energy, that dictate the molecular arrangement. cambridge.org

Optical Characterization Techniques: Polarized Light Microscopy and Laser Conoscopy

Optical methods are powerful, non-invasive tools for identifying and characterizing the liquid crystalline phases formed by this compound systems. Polarized Light Microscopy (PLM) is a primary technique used to detect the existence of anisotropic liquid crystal phases. libretexts.orgresearchgate.net When a lyotropic liquid crystal sample is placed between two crossed polarizers, the birefringent nature of the ordered phases allows light to pass through, producing characteristic textures. libretexts.orgnih.gov Isotropic phases, which have a single refractive index, appear dark. In contrast, nematic and other liquid crystalline phases exhibit unique textures, such as the "marble" texture, which allows for their identification. researchgate.netlibretexts.org

Laser conoscopy is a complementary technique that provides more detailed information about the optical properties of the liquid crystal phases. It is used to determine the optical sign of the phases and to measure their birefringence (Δn), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. researchgate.netnih.gov In studies of a quaternary mixture of this compound (KL), potassium sulphate, 1-undecanol (B7770649), and water, both optical microscopy and laser conoscopy were used to identify two uniaxial nematic phases and one biaxial nematic phase. researchgate.netepj.org These techniques were crucial in determining the phase boundaries and characterizing the significantly high birefringence of this particular system compared to similar lyotropic mixtures. researchgate.netepj.org

The combination of PLM and laser conoscopy allows for a comprehensive characterization of the phase symmetry and the nature of the phase transitions. For instance, these methods were employed to investigate calamitic nematic (NC) and calamitic cholesteric (ChC) phases in a doped this compound mixture, providing essential data for structural analysis. spiedigitallibrary.org

Influence of Cosolutes and Doping Agents on Lyotropic Phase Behavior

The phase behavior of this compound is highly sensitive to the presence of other chemical species, including cosolutes and doping agents. These substances can significantly alter the intermolecular interactions, micellar shape and size, and consequently, the stability and properties of the resulting liquid crystalline phases.

Short-Chain Alcohols: Alcohols like 1-decanol and 1-undecanol are critical cosolutes, often referred to as cosurfactants, in the formation of lyotropic nematic phases with this compound. researchgate.net They intercalate between the surfactant molecules within the micelles, modifying the curvature of the micellar surface and influencing the transition between different phase geometries (e.g., from spherical to cylindrical or disc-like aggregates). The relative concentrations of this compound, alcohol, and water are the primary determinants of the phase diagram in these ternary systems. researchgate.netnih.gov

Inorganic Salts: The addition of inorganic salts, such as potassium sulphate (K₂SO₄), can have a profound effect. In a KL/1-undecanol/water system, the addition of K₂SO₄ was shown to create a quaternary mixture with a larger biaxial nematic phase domain and higher birefringence compared to similar systems without the salt. researchgate.netepj.org Salts influence the electrostatic interactions between the charged headgroups of the surfactant molecules, screening the repulsion and promoting changes in micellar packing and morphology. This "salting-out" phenomenon is a known driver of phase changes in surfactant systems. researchgate.net

The table below summarizes the effects of various additives on this compound systems based on research findings.

Additive TypeSpecific Example(s)Observed Effect on this compound SystemReference(s)
Short-Chain Alcohol1-Decanol, 1-UndecanolEssential cosurfactant for forming nematic phases; modifies micellar curvature and dictates phase boundaries. researchgate.netnih.gov
Inorganic SaltPotassium Sulphate (K₂SO₄)Enlarges the biaxial nematic phase domain and increases birefringence. Screens electrostatic repulsion. researchgate.netepj.org
Chiral AdditiveBrucine SulphateInduces a transition from a nematic to a cholesteric (chiral nematic) phase. Increases inter-micellar correlation. researchgate.netspiedigitallibrary.org
General Dopant StructureMolecules with aromatic rings vs. straight alkyl chainsDopants with aromatic rings were found to affect the birefringences and symmetric tensor invariants more efficiently than those with straight alkyl chains. dntb.gov.ua

Quantitative Determination of Tensor Order Parameters in Liquid Crystalline Phases

The degree of orientational order in a liquid crystal is described quantitatively by order parameters. In nematic phases, the primary order parameter is a symmetric, traceless second-rank tensor. For uniaxial phases, this tensor can be described by a single scalar order parameter, while biaxial phases require two. epj.org

Optical measurements, particularly birefringence data obtained from techniques like laser conoscopy, are essential for calculating these order parameters. In a study of the this compound/1-undecanol/K₂SO₄/water system, the optical birefringences were measured and used to calculate the symmetric tensor order parameter invariants σ₃ and σ₂. epj.org The behavior of these invariants as a function of temperature provided evidence that the uniaxial-to-biaxial phase transitions in this system are second-order, consistent with mean-field theory predictions. epj.org

In a separate study on a this compound mixture doped with brucine sulphate, the order parameter 〈P₂〉 was calculated for both the calamitic nematic (Nₑ) and the resulting calamitic cholesteric (Chₑ) phases. spiedigitallibrary.org The findings indicated a slightly higher orientational ordering in the parent nematic phase compared to the induced cholesteric phase. spiedigitallibrary.org Similarly, for the KL-decanol-D₂O system, the order parameter was obtained from birefringence measurements based on the Vuks hypothesis. nih.gov

The table below presents quantitative order parameter data from a doped this compound system.

SystemPhaseOrder Parameter (〈P₂〉)Reference
This compound/potassium sulfate (B86663)/dodecanol/water +/- brucine sulfateCalamitic Nematic (Nₑ)0.8133(6) spiedigitallibrary.org
Calamitic Cholesteric (Chₑ)0.747(2) spiedigitallibrary.org

Spectroscopic and Scattering Approaches to Characterize Self-Assembled Structures

Beyond optical microscopy, spectroscopic and scattering techniques provide nanoscale and dynamic information about the self-assembled structures in this compound systems.

Dynamic Light Scattering (DLS) for Aggregate Size and Diffusion Dynamics

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for measuring the size of particles and aggregates in suspension, typically in the sub-micron range. researchgate.net The method works by analyzing the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. researchgate.net These fluctuations are used to determine the translational diffusion coefficient of the aggregates, which can then be related to their hydrodynamic size via the Stokes-Einstein equation. researchgate.netmuser-my.com

Nuclear Magnetic Resonance (NMR) Relaxometry for Probing Collective Order-Fluctuation Modes

Nuclear Magnetic Resonance (NMR) relaxometry is a powerful technique for investigating molecular and collective dynamics over a wide range of timescales. mdpi.comosti.gov Field cycling NMR relaxometry has been specifically applied to study the slow molecular dynamics in the nematic and isotropic phases of the ternary this compound/1-decanol/water system. aip.orgconicet.gov.ar

These studies provided the first experimental evidence that collective director fluctuations are the dominant mechanism responsible for the proton spin-lattice relaxation dispersion at low Larmor frequencies (below ~10⁵ Hz) in the nematic mesophases of this lyotropic system. aip.orgconicet.gov.ar This finding is significant as it connects the macroscopic alignment (director) with microscopic molecular motions.

The research also revealed a fascinating crossover in the nature of these fluctuations depending on the intermicellar water content. At lower water content, a quasi-isotropic three-dimensional (3D) director fluctuation behavior was observed. aip.org As the water content increased, this transitioned to a two-dimensional (2D) pseudo-lamellar undulation fluctuation mode. aip.org Interestingly, even in the macroscopically isotropic phase, the micelles were found to preserve a pseudo-lamellar structure within local domains. aip.orgconicet.gov.ar At higher frequencies (above ~10⁵ Hz), the relaxation behavior was attributed to other mechanisms, namely the translational diffusion of molecules on the micellar surface and the molecular exchange between the micelles and the bulk aqueous environment. aip.orgconicet.gov.ar

Interfacial Phenomena and Emulsion/dispersion Science Utilizing Potassium Laurate

Emulsion Formation and Stabilization Mechanisms Induced by Potassium Laurate

This compound, the potassium salt of lauric acid, is an anionic surfactant widely utilized for its ability to create and stabilize oil-in-water emulsions. wikipedia.orgnikkolgroup.com Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to adsorb at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of one immiscible liquid within another. psecommunity.org

Role of Surfactant Concentration and Interfacial Film Properties in Emulsion Stability

The stability of an emulsion is critically dependent on the concentration of this compound and the properties of the interfacial film it forms around the dispersed droplets. Initially, as the concentration of this compound in the aqueous phase increases, surfactant molecules accumulate at the oil-water interface, leading to a significant reduction in interfacial tension. This process continues until the interface is saturated with a monolayer of surfactant molecules. The concentration at which this occurs is related to the Critical Micelle Concentration (CMC), an important characteristic of any surfactant. researchgate.net The CMC for this compound in water at 23°C is approximately 0.008 M. researchgate.net

Above the CMC, excess surfactant molecules in the bulk solution self-assemble into micelles. researchgate.net The stability of the emulsion is enhanced by the formation of a robust interfacial film. This film acts as a mechanical barrier that hinders droplet coalescence. Furthermore, the stability of emulsions containing ionic surfactants like this compound is influenced by the Gibbs-Marangoni effect. nih.govspecialchem.com If the film between two approaching droplets begins to thin, the localized stretching of the interface creates a surface tension gradient. This gradient generates a flow of liquid back into the thinning area (Marangoni flow), which opposes drainage and coalescence, thereby stabilizing the emulsion. nih.govspecialchem.com The presence of a sufficient concentration of this compound is essential to ensure rapid adsorption to the interface during emulsification and to provide the monomers necessary for these stabilization mechanisms. mdpi.com

Application and Refinement of Theoretical Frameworks for Colloidal Stability (e.g., Derjaguin-Landau-Verwey-Overbeek (DLVO) Theory, Polymolecular Adsorption Models)

The stability of colloidal dispersions, such as emulsions stabilized by this compound, is often described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. nikkolgroup.com This theory considers the total interaction energy between two approaching droplets as the sum of two primary forces: the attractive van der Waals forces and the repulsive electrostatic forces. nikkolgroup.com

As an anionic surfactant, this compound imparts a negative charge to the surface of oil droplets due to the dissociation of the carboxylate head group. This surface charge leads to the formation of an electrical double layer around each droplet. When two similarly charged droplets approach each other, their electrical double layers overlap, resulting in a strong electrostatic repulsion that prevents them from aggregating and coalescing. nikkolgroup.com The magnitude of this repulsive force is a key factor in the long-term stability of the emulsion. While DLVO theory provides a fundamental framework for understanding this electrostatic stabilization, specific quantitative modeling of this compound-stabilized emulsions using this theory is not extensively detailed in the available literature.

Adsorption models, such as the Langmuir isotherm, are often used to describe the formation of a surfactant monolayer at an interface. Research on the related compound, sodium laurate, has shown its adsorption onto mineral surfaces fits the Langmuir model, suggesting monolayer formation. researchgate.net More complex models, such as polymolecular adsorption models which describe the formation of multiple layers, have not been found to be prominently applied to this compound in the context of emulsion stabilization in the reviewed literature.

Investigation of Droplet Aggregation and Coalescence Kinetics

The kinetic stability of an emulsion is determined by the rate of droplet aggregation (flocculation) and subsequent coalescence. This compound plays a crucial role in slowing these kinetics. The primary mechanism for preventing coalescence is the formation of a cohesive and elastic interfacial film. This film provides a mechanical and energetic barrier that must be ruptured for two droplets to merge.

Dynamics of Interfacial Film Penetration and Displacement

The stability of an emulsion stabilized by this compound can be compromised by the presence of other surface-active molecules that can penetrate or displace the existing interfacial film. This is a process of competitive adsorption, where different species compete for space at the oil-water interface. The outcome of this competition depends on factors such as the relative surface activity, concentration, and molecular size of the competing molecules.

If a substance with higher surface activity (i.e., a greater ability to lower the system's free energy by adsorbing to the interface) is introduced, it may displace this compound molecules from the droplet surface. This displacement can disrupt the integrity and viscoelastic properties of the protective film, potentially leading to a loss of repulsive electrostatic forces and a weakened mechanical barrier. Such a disruption would increase the rate of droplet coalescence and lead to the eventual breakdown of the emulsion. Specific studies detailing the kinetics of interfacial film penetration and displacement for this compound were not identified in the reviewed research.

Surface Activity and Wetting Characteristics of this compound Solutions

This compound is an effective surface-active agent, meaning it significantly alters the properties of interfaces. Its primary function in this regard is the reduction of surface tension at the air-water interface and interfacial tension at the oil-water interface. This property is also responsible for its wetting characteristics, as lowering the surface tension of water allows it to spread more easily over surfaces. researchgate.net

Quantitative Assessment of Surface Tension Reduction Efficacy

The ability of this compound to reduce the surface tension of water is a direct measure of its efficiency as a surfactant. The surface tension of a this compound solution decreases as its concentration increases, up to the point of the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than further populating the interface. researchgate.net

Research has shown that this compound can lower the surface tension of water to approximately 29.1 dyne/cm. wikipedia.org The relationship between concentration and surface tension is typically represented by a surface tension isotherm, which plots surface tension as a function of the logarithm of surfactant concentration. A key point on this isotherm is the CMC, which for this compound is about 8.0 x 10⁻³ mol/L at 23°C. researchgate.net

The data below, derived from published surface tension isotherms, illustrates the effect of this compound concentration on the surface tension of an aqueous solution.

This compound Concentration (Relative to CMC)Approximate Surface Tension (mN/m)
0.0 (Pure Water)72.8
Low (<< CMC)> 40
Approaching CMC~30 - 40
At or Above CMC~29 - 30

Note: The values in this table are illustrative approximations based on graphical data from scientific literature and established CMC values to demonstrate the trend of surface tension reduction. wikipedia.orgresearchgate.net

Mechanistic Understanding of Wetting and Spreading Phenomena on Diverse Substrates

This compound, as an anionic surfactant, significantly influences the wetting and spreading of aqueous solutions on various surfaces by reducing the surface tension of the liquid and modifying the solid-liquid interfacial tension. The fundamental mechanism involves the adsorption of laurate anions at the liquid-air and solid-liquid interfaces. The amphiphilic nature of the laurate molecule, consisting of a hydrophilic carboxylate head group and a hydrophobic C12 alkyl chain, drives this interfacial activity.

Upon introduction into an aqueous solution, this compound dissociates into potassium cations and laurate anions. These laurate anions preferentially accumulate at the surface, orienting themselves with their hydrophobic tails directed away from the aqueous phase. This arrangement disrupts the cohesive energy at the surface, leading to a reduction in surface tension. A study on the surface tension of this compound solutions demonstrated a characteristic decrease in surface tension with increasing concentration until the critical micelle concentration (CMC) is reached, at which point the surface tension remains relatively constant. For this compound, the surface tension can be reduced to approximately 29.1 dyne/cm, indicating its effectiveness as a wetting and spreading agent researchgate.net.

The interaction of this compound with solid substrates dictates the wetting behavior. On hydrophilic substrates , such as glass or silica (B1680970), which possess polar surface groups, the hydrophilic carboxylate head of the laurate anion can interact favorably with the surface. This can lead to the formation of a surfactant monolayer with the hydrophobic tails oriented towards the bulk aqueous phase, potentially rendering the surface more hydrophobic. However, the primary effect on wetting is the reduction of the liquid's surface tension, which generally promotes spreading.

On hydrophobic substrates , such as various polymers, the hydrophobic alkyl chains of the laurate anions are attracted to the nonpolar surface. This leads to the adsorption of laurate anions with their hydrophobic tails facing the substrate and their hydrophilic heads oriented towards the water. This adsorption effectively increases the surface energy of the solid, making it more hydrophilic and thereby reducing the contact angle of the aqueous solution, which promotes wetting and spreading. The extent of wetting will depend on the specific polymer and the concentration of this compound.

The table below summarizes the contact angles of water on various polymer substrates, which are representative of different hydrophobic surfaces that this compound solutions might interact with. The addition of this compound would be expected to lower these contact angles.

PolymerContact Angle with Water (°)
Polytetrafluoroethylene (PTFE)109.2
Polydimethylsiloxane (PDMS)107.2
Polypropylene (PP)102.0
Polyethylene (B3416737), low density (LDPE)101.0
Polystyrene (PS)91.0
Poly(methyl methacrylate) (PMMA)73.0
Poly(ethylene terephthalate) (PET)72.0

Data sourced from various literature compilations on polymer surface properties.

The dynamics of spreading of a this compound solution on a substrate are governed by the balance between the driving force for spreading (related to the reduction in free energy upon wetting) and the viscous and inertial forces of the liquid. The rate of spreading is often influenced by the concentration of the surfactant, as this affects the dynamic surface tension and the rate of surfactant diffusion to the newly created interfaces.

Interactions of this compound with Biopolymers and Other Colloidal Species

Analysis of Synergistic Effects in Mixed Surfactant Systems

The performance of this compound in various applications can be significantly enhanced through synergistic interactions when mixed with other types of surfactants, such as non-ionic, cationic, or amphoteric surfactants. Synergy in mixed surfactant systems is often characterized by a reduction in the critical micelle concentration (CMC) of the mixture compared to the CMCs of the individual components, and a greater reduction in surface tension.

This compound and Non-ionic Surfactants: When this compound is mixed with a non-ionic surfactant, such as a polyethylene glycol (PEG) ester, favorable interactions can occur between the two types of molecules in mixed micelles. The presence of the non-ionic surfactant can reduce the electrostatic repulsion between the anionic head groups of the this compound molecules in the micelle. This reduction in repulsion allows for more compact packing of the surfactant molecules, leading to a lower CMC and enhanced surface activity. For instance, PEG-2 Laurate SE, a self-emulsifying grade of PEG-2 Laurate, contains this compound, indicating the utility of this combination in forming stable emulsions paulaschoice.nl.

This compound and Cationic Surfactants: Mixtures of anionic and cationic surfactants, such as this compound and a quaternary ammonium (B1175870) salt like cetyltrimethylammonium bromide (CTAB), can exhibit strong synergistic interactions due to the strong electrostatic attraction between their oppositely charged head groups. This attraction leads to the formation of ion pairs that are highly surface-active. Research on the closely related sodium laurate mixed with CTAB has shown that this interaction can lead to the formation of viscoelastic fluids and elongated, rod-like micelles at concentrations where the individual surfactants would form spherical micelles . This dramatic change in micellar morphology indicates a strong synergistic interaction, which can significantly impact the rheological properties of the solution.

This compound and Amphoteric Surfactants: Amphoteric surfactants, such as cocamidopropyl betaine (B1666868) (CAPB), can exist as either cationic, anionic, or zwitterionic depending on the pH of the solution. In mixtures with this compound (anionic), the nature of the interaction will be pH-dependent. At a pH where the amphoteric surfactant is cationic, strong synergistic interactions similar to those with cationic surfactants can be expected. At a pH where it is zwitterionic or anionic, the interactions may be less pronounced. Studies on mixed systems of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and CAPB have shown synergistic effects, including a reduction in the CMC of the mixture researchgate.net.

The table below presents hypothetical CMC values for individual and mixed surfactant systems to illustrate the concept of synergy, where a negative interaction parameter (β) indicates synergistic interaction.

Surfactant SystemCMC (mM)Interaction Parameter (β)
This compound (alone)24.0-
Non-ionic Surfactant (e.g., C12E6)0.09-
1:1 Mixture5.0-1.5 (Synergistic)
Cationic Surfactant (e.g., CTAB)0.92-
1:1 Mixture0.1-20 (Strongly Synergistic)

Note: The CMC values for the mixed systems and the interaction parameters are illustrative and will vary depending on the specific surfactants and conditions.

Impact of Polyelectrolytes and Nanoparticles on Emulsion and Dispersion Stabilization

The stability of emulsions and dispersions stabilized by this compound can be further enhanced by the addition of polyelectrolytes and nanoparticles. These additives can interact with the surfactant at the oil-water or solid-water interface, providing steric and electrostatic stabilization.

Interaction with Polyelectrolytes: Polyelectrolytes are polymers with charged repeating units. In the case of an anionic surfactant like this compound, a cationic polyelectrolyte such as chitosan (B1678972) can interact electrostatically with the laurate anions at the oil-water interface. This interaction can lead to the formation of a protective interfacial layer that is more robust than the surfactant monolayer alone. This complex layer can provide a steric barrier that prevents droplet coalescence in emulsions or particle aggregation in dispersions. Studies on anionic surfactant-chitosan complexes have shown that the inclusion of the polysaccharide can result in substantially improved interfacial properties, leading to enhanced emulsion stability, for instance, against freeze-thaw cycles nih.gov. The stability and properties of these emulsions can be highly dependent on pH, as the charge of both the chitosan and the fatty acid can be affected mpg.de.

Interaction with Nanoparticles: Inorganic nanoparticles, such as silica, can also be used in conjunction with this compound to stabilize emulsions and dispersions. This is a type of Pickering stabilization where solid particles adsorb to the interface. The presence of a surfactant like this compound can modify the surface of the nanoparticles, making them more effective as stabilizers. For instance, the adsorption of this compound onto hydrophilic silica nanoparticles can increase their hydrophobicity, promoting their adsorption at the oil-water interface. The combined system of nanoparticles and surfactant can create a rigid interfacial layer that provides a strong barrier against coalescence. The stability of such systems can be influenced by the concentration of both the nanoparticles and the surfactant, as well as the pH and ionic strength of the aqueous phase. Research has shown that the addition of surfactants to nanoparticle-stabilized emulsions can lead to more stable systems compared to using either component alone wur.nl.

Solubilization and Encapsulation Research Using this compound Micelles

Determination of Solubilization Capacity and Elucidation of Mechanisms for Various Organic Compounds

This compound micelles, formed in aqueous solutions above the CMC, can solubilize water-insoluble or sparingly soluble organic compounds. The hydrophobic core of the micelle provides a favorable environment for nonpolar molecules, while the hydrophilic shell allows the entire aggregate to remain dispersed in water. The location of the solubilized molecule within the micelle depends on its polarity. Nonpolar compounds are typically located in the hydrocarbon core, while polar-nonpolar molecules are oriented with their nonpolar part in the core and their polar group at the core-surface interface.

The table below presents data on the solubilization of various aromatic compounds in a 0.2 M this compound solution at 25°C, illustrating the effect of a cosolubilized alcohol (n-amyl alcohol).

SolubilizateMoles of n-amyl alcohol per mole of soapSolubilization (g/L)
Dimethylaminoazobenzene0.000.15
0.260.20
0.410.25
0.650.30
1.300.40
Orange OT0.000.12
0.260.18
0.410.22
0.650.28
1.300.38
trans-Azobenzene0.000.08
0.260.13
0.410.17
0.650.22
1.300.32

Data adapted from a study on cosolubilization in this compound solutions researchgate.net.

The efficiency of a surfactant as a solubilizing agent can be quantified by the Molar Solubilization Ratio (MSR), which is the number of moles of solubilizate per mole of surfactant in the micelles. The micelle-water partition coefficient (Km) is another important parameter, representing the distribution of the solubilizate between the micellar and aqueous phases. These parameters are crucial for understanding and predicting the solubilization behavior in various applications.

Kinetic Studies of Chemical Reactions within Solubilized and Emulsified Systems

This compound micelles and emulsions can significantly influence the rates and pathways of chemical reactions. The micellar environment can bring reactants together, increasing their local concentration and thus accelerating the reaction rate. Conversely, micelles can also inhibit reactions by sequestering one of the reactants away from the other. The charged surface of anionic this compound micelles can attract counter-ions and repel co-ions, affecting the rates of reactions involving charged species.

A classic example of a reaction studied in micellar systems is the hydrolysis of esters, such as p-nitrophenyl acetate (B1210297) (PNPA). The rate of alkaline hydrolysis of PNPA can be either catalyzed or inhibited by surfactant micelles depending on the charge of the surfactant and the nature of the reactants. For an anionic surfactant like this compound, the negatively charged micellar surface would repel the hydroxide (B78521) ions required for alkaline hydrolysis, thus inhibiting the reaction. However, for reactions involving a cationic reactant, the micellar surface could attract the reactant, leading to rate enhancement.

The effect of the micellar environment on reaction kinetics can be modeled using pseudophase models, which treat the micellar phase as a separate micro-reactor. The observed rate constant is a function of the rate constants in the aqueous and micellar phases and the distribution of the reactants between these two phases.

Rheological Investigations of Potassium Laurate Based Systems

Rheology of Lyotropic Liquid Crystals and Emulsions Stabilized by Potassium Laurate

This compound, in combination with water and often a co-surfactant like a long-chain alcohol, can self-assemble into various lyotropic liquid crystalline phases. These ordered, yet fluid, structures exhibit unique rheological properties. Similarly, as a surfactant, this compound is effective in stabilizing oil-in-water emulsions, where the rheology is dictated by the properties of the continuous phase, the dispersed phase, and the interfacial film.

Systems containing this compound, particularly emulsions and certain liquid crystalline phases, often exhibit non-Newtonian flow behavior. Specifically, they can display shear-thinning (pseudoplastic) characteristics, where the viscosity of the system decreases as the applied shear rate increases. This behavior is advantageous in many applications, allowing for ease of spreading or pumping at high shear rates while maintaining high viscosity at rest for stability.

In emulsions stabilized by this compound, the shear-thinning effect is attributed to the deformation and alignment of flocculated droplets in the direction of flow. At low shear rates, the randomly oriented and aggregated droplets offer high resistance to flow, resulting in high viscosity. As the shear rate increases, these aggregates are broken down, and the individual droplets align, leading to a reduction in viscosity. The extent of shear-thinning is dependent on factors such as the concentration of this compound, the oil-to-water ratio, and the droplet size distribution.

Table 1: Illustrative Shear Viscosity of a Hypothetical this compound-Stabilized Emulsion ```html

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)
0.110.5
15.2
101.8
1000.6
*This table is for illustrative purposes only and does not represent actual experimental data.*



Many this compound-based systems, including concentrated micellar solutions and emulsions, exhibit viscoelastic properties, meaning they have both viscous (liquid-like) and elastic (solid-like) characteristics. These properties can be quantified by oscillatory rheological measurements, which determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

In systems containing elongated or worm-like micelles formed by this compound in the presence of certain additives, the entanglement of these micelles can lead to a gel-like network, resulting in significant viscoelasticity. Such systems can often be described by the Maxwell model for viscoelastic fluids. The crossover point where G' = G'' indicates a characteristic relaxation time of the system.

For flocculated emulsions stabilized by this compound, the viscoelastic behavior is related to the strength and structure of the droplet aggregates. The elastic component arises from the deformability of the droplet network, while the viscous component is associated with the energy dissipation due to droplet rearrangement and flow of the continuous phase. The energy dissipated within these systems under shear is related to the loss modulus and is a key factor in their stability and sensory properties.

**Table 2: Representative Viscoelastic Properties of a Hypothetical this compound Micellar Solution** ```html
ParameterValueDescription
Storage Modulus (G')5 PaElastic (solid-like) component
Loss Modulus (G'')2 PaViscous (liquid-like) component
Complex Viscosity (η*)5.4 Pa·sOverall resistance to flow in oscillatory shear

This table is for illustrative purposes only and does not represent actual experimental data.

Rheological Response of Anisotropic Systems under External Shear Fields

The lyotropic liquid crystalline phases formed by this compound are anisotropic, meaning their physical properties vary with direction. When subjected to an external shear field, these systems exhibit complex rheological responses, including flow alignment and director reorientation.

In nematic liquid crystals, the average orientation of the molecules is described by a vector known as the director. When a shear flow is applied, the director can either align at a specific angle to the flow direction (flow-aligning) or continuously tumble and rotate (tumbling). This behavior is governed by the Leslie viscosity coefficients of the material. For lyotropic systems like those formed by this compound, the director dynamics under shear are critical for processing and final material properties.

The reorientation of the director under shear is a dynamic process that involves a balance between the viscous torque exerted by the flow and the elastic torque of the liquid crystal. At low shear rates, the director may remain in its initial orientation, stabilized by surface anchoring or external fields. Above a critical shear rate, the viscous torque overcomes the restoring forces, leading to a reorientation of the director.

Rheo-Nuclear Magnetic Resonance (Rheo-NMR) is a powerful technique that combines rheological measurements with NMR spectroscopy. This allows for the simultaneous investigation of the macroscopic flow properties and the microscopic structure and dynamics of a material under shear. While specific Rheo-NMR studies on this compound systems are not widely reported, the technique has been successfully applied to other lyotropic liquid crystals.

In a Rheo-NMR experiment, a rheometer is placed within the bore of an NMR magnet. As the sample is sheared, NMR techniques, such as deuterium (B1214612) NMR (²H NMR) of a deuterated solvent, can be used to probe the alignment and orientation of the liquid crystal director. This provides a direct correlation between the applied shear and the resulting molecular-level structural changes. For instance, Rheo-NMR can be used to distinguish between flow-aligning and tumbling behavior, and to study the kinetics of director reorientation.

Factors Influencing Viscosity Stability in this compound-Containing Formulations

The stability of the viscosity of formulations containing this compound is a critical parameter for product shelf-life and performance. Several factors can influence this stability, particularly in emulsion systems.

The concentration of this compound itself plays a significant role. An optimal concentration is often required to form a stable interfacial film around emulsion droplets, preventing coalescence and maintaining viscosity. Insufficient surfactant can lead to emulsion instability and a drop in viscosity over time.

The presence of electrolytes can have a profound effect on the viscosity of this compound solutions and emulsions. The addition of salts can screen the electrostatic repulsion between the ionic headgroups of the surfactant, promoting the formation of larger, more elongated micelles, which can lead to a significant increase in viscosity. However, excessive electrolyte concentrations can lead to "salting out" of the surfactant and a loss of stability.

Co-surfactants, such as fatty alcohols, are often included in formulations with this compound. These can pack at the interface between the surfactant molecules, increasing the rigidity of the interfacial film and enhancing the stability of the emulsion. The choice of co-surfactant and its concentration can be tailored to achieve the desired viscosity and stability profile.

Finally, temperature is a crucial factor. Changes in temperature can affect the solubility of this compound, the phase behavior of the system, and the integrity of the interfacial film in emulsions. Elevated temperatures can lead to a decrease in viscosity and may compromise the long-term stability of the formulation.

Influence of pH, Electrolyte Concentration, and Other Additives on Rheological Properties

The rheological characteristics of this compound solutions are highly sensitive to the formulation's chemical composition. Factors such as pH, the concentration of electrolytes, and the presence of other additives can dramatically alter the surfactant's aggregation behavior and, consequently, the system's flow properties.

Influence of pH

This compound is the salt of a weak acid (lauric acid) and a strong base (potassium hydroxide). Consequently, its aqueous solutions are naturally alkaline, typically exhibiting a pH in the range of 8.5 to 9.5. add-tek.com The pH of the medium is a critical parameter governing the rheological properties because it controls the equilibrium between the soluble laurate anion (C₁₁H₂₃COO⁻) and the insoluble lauric acid (C₁₁H₂₃COOH).

In alkaline conditions (high pH), the equilibrium favors the laurate anion, which readily forms micelles and other self-assembled structures that define the solution's rheology. However, if the pH is lowered, the laurate anions are protonated to form lauric acid. Lauric acid has very low solubility in water and will precipitate, leading to a significant loss of the surfactant properties and a drastic change in the system's rheology, typically a loss of viscosity and structure. This conversion can be expected in acidic environments. arxiv.org

The effect of pH on the rheology of surfactant systems is a well-documented phenomenon. For instance, studies on similar systems like water-based bentonite drilling fluids show that increasing the pH from 8 to 12 can decrease the plastic viscosity and yield point by 53% and 82%, respectively. researchgate.net While this system is different from a pure this compound solution, it illustrates the profound impact pH can have on the flow properties of colloidal dispersions.

Influence of Electrolyte Concentration

The addition of electrolytes, such as simple salts like potassium chloride (KCl), has a pronounced effect on the rheology of this compound solutions. The laurate anions in micelles have negatively charged carboxylate headgroups that repel each other, favoring the formation of smaller, spherical micelles. When an electrolyte is added, the salt cations (e.g., K⁺) screen the electrostatic repulsion between the headgroups. researchgate.net

This charge screening allows the surfactant molecules to pack more closely, promoting a transition from small, spherical micelles to large, elongated, flexible wormlike micelles. These wormlike micelles can entangle with each other, much like polymer chains in a solution, forming a transient network that dramatically increases the solution's viscosity and imparts viscoelastic properties. researchgate.neteolss.net

Research on potassium oleate, a chemically similar anionic soap, demonstrated that viscosity passes through a maximum as the concentration of KCl is increased. researchgate.net This behavior is typical for many ionic surfactant systems. Initially, the viscosity rises as the salt induces the growth of wormlike micelles. However, at very high salt concentrations, the micelles may start to branch or the solution may undergo phase separation, leading to a decrease in viscosity. researchgate.net

The table below illustrates the conceptual effect of electrolyte addition on the viscosity of an anionic surfactant solution, based on typical behavior observed in such systems.

Electrolyte Concentration (mol/L) Zero-Shear Viscosity (Pa·s) Dominant Micellar Structure
0.00.001Spherical Micelles
0.10.5Short, Rod-like Micelles
0.350.0Entangled Wormlike Micelles
0.5150.0Highly Entangled/Branched Network
0.880.0Phase Separation/Structure Breakdown

This table presents illustrative data based on general principles for anionic surfactants, as specific data for this compound was not available in the cited sources.

Influence of Other Additives

The rheology of this compound systems can also be modified by other additives, such as co-surfactants, polymers, or nanoparticles. When mixed with other surfactants, such as the amino acid surfactant potassium cocoyl glycinate, this compound can form mixed-micelle systems with rich phase behavior, including hexagonal and lamellar liquid crystal phases. researchgate.netcitedrive.com The rheological properties of these mixtures are directly associated with the specific self-assembled structure formed. researchgate.netcitedrive.com

Additives like glycerol can increase the viscosity of soap solutions. rsc.org In some cases, the addition of nanoparticles has been shown to enhance the gelation, stability, and rheological performance of viscoelastic surfactant fluids. nih.gov

Development and Validation of Constitutive Rheological Models for Complex Colloidal Systems

To quantitatively describe and predict the complex flow behavior of this compound-based systems, various constitutive rheological models can be employed. The choice of model depends on the specific rheological phenomena observed, such as shear-thinning, viscoelasticity, or thixotropy.

Models for Viscoelastic Surfactant Solutions

Under conditions where entangled wormlike micelles form, this compound solutions exhibit viscoelastic behavior. The rheology of these systems can often be approximated by simple viscoelastic models, such as the Maxwell model . This model describes a material with both viscous and elastic properties and is characterized by a single relaxation time. researchgate.neteolss.net For many viscoelastic surfactant solutions, the rheological response in the linear viscoelastic regime is nearly Maxwellian. eolss.net The relaxation process in these micellar solutions is related to the dynamic processes of micellar breakage, recombination, and diffusion. eolss.net

The Jones-Dole Equation for Electrolyte Effects

The influence of this compound itself (as a colloidal electrolyte) and added salts on the viscosity of the solution in the dilute regime can be described by the Jones-Dole equation . This empirical equation relates the relative viscosity (η_rel) of an electrolyte solution to the molar concentration (c) of the salt: libretexts.org

η_rel = η / η₀ = 1 + A√c + Bc

Where:

η is the viscosity of the solution.

η₀ is the viscosity of the pure solvent (water).

A is the Falkenhagen coefficient, which accounts for ion-ion interactions. libretexts.org

B is the Jones-Dole B-coefficient, which reflects ion-solvent interactions and is related to the size and solvation of the ions. libretexts.orgresearchgate.net

A positive B-coefficient indicates that the ions are "structure-making" (kosmotropes), enhancing the structure of the solvent and increasing viscosity, while a negative B-coefficient signifies "structure-breaking" (chaotropes). libretexts.orgresearchgate.net For a salt like potassium chloride, the B-coefficient is the sum of the individual ionic B-coefficients for K⁺ and Cl⁻ ions. libretexts.org The application of this equation can help quantify the effect of both the this compound and any added electrolytes on the solution's viscosity. researchgate.netorientjchem.org

Ion Jones-Dole B-coefficient (dm³/mol) Classification
K⁺-0.007Chaotrope (weak structure breaker)
Cl⁻-0.007Chaotrope (weak structure breaker)
Na⁺+0.086Kosmotrope (structure maker)
Ca²⁺+0.285Kosmotrope (structure maker)

Data sourced from literature for common ions to illustrate the concept. libretexts.orgresearchgate.net

Advanced and Data-Driven Models

For more complex, non-linear behaviors like pronounced shear-thinning or thixotropy (time-dependent viscosity), more advanced models are required. The Herschel-Bulkley model , for instance, can be used to describe systems that exhibit a yield stress. researchgate.net

Furthermore, the development of data-driven methods represents a new frontier in rheological modeling. Techniques like Rheo-SINDy (Sparse Identification of Nonlinear Dynamics for Rheology) use algorithms to discover constitutive models directly from experimental rheological data. arxiv.org This approach can identify accurate models for fluids with well-established equations and derive physically plausible approximate models for new and complex systems, offering a powerful tool for characterizing materials like this compound solutions. arxiv.org

Advanced Methodologies and Theoretical/computational Modeling of Potassium Laurate

Optical and Nonlinear Optical Properties of Potassium Laurate Solutions

The study of the optical properties of this compound solutions provides significant insights into the collective behavior of amphiphilic molecules and their self-assembly into micelles. Advanced laser-based techniques are particularly sensitive to changes in the refractive index and thermal properties of these solutions, especially around the critical micellar concentration (cmc).

Z-scan spectroscopy is a powerful technique used to measure the nonlinear optical properties of materials. In the context of this compound solutions, it has been employed to determine the thermo-optic coefficient (∂n/∂T) and the nonlinear refractive index as a function of amphiphile concentration. researchgate.netacs.org The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmitted intensity through a finite aperture in the far field. The resulting transmittance curve provides information on the sign and magnitude of the nonlinear refractive index.

In a typical Z-scan setup for analyzing this compound solutions, a continuous wave (CW) solid-state laser is used, for instance, at a wavelength of λ = 532 nm. acs.org The experiments are often conducted on a millisecond timescale, which allows for the observation of heat diffusion while minimizing the effects of thermodiffusion. researchgate.netacs.org

Research on this compound/water mixtures around the cmc has shown that the thermo-optic coefficient is negative across the entire concentration range studied. acs.org Below the cmc, the coefficient remains relatively constant and small. However, as the concentration of this compound increases beyond the cmc, the presence of micelles influences the solution's thermo-optic properties. researchgate.netacs.org This change in the thermo-optic coefficient and the nonlinear index of refraction is linked to the mobility of ions in the system. researchgate.net The self-defocusing behavior observed in these systems is a result of thermal lens formation. researchgate.net

Table 1: Thermo-optic Properties of this compound/Water Solutions

Property Observation Significance
Thermo-optic Coefficient (∂n/∂T) Negative value, magnitude changes with concentration, particularly around the cmc. acs.org Indicates that the refractive index decreases with an increase in temperature. The presence of micelles alters this behavior. researchgate.net
Nonlinear Refractive Index Varies with amphiphile concentration. researchgate.net The nonlinear response of the medium is related to ion mobility within the micellar solution. researchgate.net

| Thermal Conductivity (κ) | Not significantly modified by the presence of micelles up to 100 times the cmc. researchgate.netacs.org | Suggests that the primary mechanism of heat transport (heat diffusion) is largely unaffected by micellar aggregation in this concentration range. researchgate.net |

The data presented is based on Z-scan experiments conducted in the millisecond timescale.

Thermodiffusion, also known as the Soret effect, describes the migration of particles in a mixture due to a temperature gradient. In multicomponent systems like this compound solutions, this phenomenon can lead to the formation of concentration gradients. Optical techniques such as Z-scan can be adapted to distinguish between refractive index variations caused by temperature gradients and those caused by mass gradients. researchgate.net

By analyzing the temporal evolution of the thermal lens signal, researchers can investigate thermodiffusion. In lyotropic mixtures of water and this compound, this approach has been used to study the Soret effect. researchgate.net It has been observed that a parameter related to the mass gradients undergoes a distinct change around the critical micellar concentration, providing a method for its detection. researchgate.net

Studies on similar lyotropic liquid crystal systems have shown that temperature gradients can induce the migration of micelles from hotter to colder regions. researchgate.net This allows for the quantitative characterization of Soret, mass, and thermal diffusion coefficients. The increase in the mass diffusion coefficient with temperature has been correlated with a decrease in the radius of the micelles in the solution. researchgate.net

Computational Chemistry and Molecular Simulation Approaches for this compound

Computational methods are indispensable tools for understanding the behavior of this compound at the molecular level. These techniques provide detailed insights into molecular interactions, energetics, and the complex processes of self-assembly that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study molecular interactions and reaction energetics. frontiersin.orgnih.gov In the context of this compound, DFT can be used to elucidate the nature of the interactions between the laurate anion, the potassium cation, and surrounding water molecules.

DFT calculations can determine optimized geometries, interaction energies, and the electronic properties of small clusters of these species. nih.gov For instance, DFT can be employed to analyze the hydrogen bonding network between water and the carboxylate headgroup of the laurate anion and to characterize the electrostatic interactions involving the potassium ion. mdpi.com By calculating the Gibbs free energy of formation for various clusters, the thermodynamic stability of different configurations can be assessed. nih.gov Reactivity descriptors derived from DFT can also indicate the most likely sites for interaction between different chemical species. frontiersin.org This level of detail is crucial for understanding the fundamental forces that drive the initial stages of aggregation and micellization.

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the physical movements of atoms and molecules. researchgate.netmdpi.com They are extensively used to model the self-assembly of surfactants like this compound into micelles and other aggregate structures. researchgate.netnih.gov

Molecular Dynamics (MD) simulations track the trajectory of particles over time by solving Newton's equations of motion. mdpi.com For this compound systems, MD simulations can model the entire process of micelle formation, starting from randomly distributed surfactant molecules in a water box. researchgate.netrsc.org These simulations provide a dynamic picture of how laurate anions and potassium counterions aggregate, revealing the structure, size, shape, and dynamics of the resulting micelles. Both all-atom and coarse-grained models can be used. All-atom models provide high detail but are computationally expensive, while coarse-grained models group atoms into larger beads, allowing for the simulation of larger systems over longer timescales. researchgate.netnih.gov

Monte Carlo (MC) simulations use statistical methods to model complex systems. nih.gov Grand canonical Monte Carlo simulations, for example, can be used to determine key properties of micellization, such as the critical micelle concentration (cmc), average aggregation number, and the degree of counterion binding. nih.govprinceton.edu In this approach, surfactant molecules are inserted or removed from the simulation box based on probabilistic criteria, allowing for an efficient exploration of the equilibrium properties of the system. aps.org Lattice-based models are often employed to simplify the system and make the calculations more tractable. nih.gov

A significant challenge in MD simulations is the trade-off between accuracy and computational cost. While quantum mechanical methods are highly accurate, they are limited to small systems. Classical force fields are faster but may lack accuracy. Machine-Learned Interatomic Potentials (MLIPs) are emerging as a solution to bridge this gap. researchgate.netsorbonne-universite.fr

MLIPs are developed by training machine learning models, such as neural networks, on large datasets of energies and forces generated from high-accuracy quantum mechanical calculations (e.g., DFT). aps.orgarxiv.org Once trained, these potentials can predict the energy and forces for new atomic configurations with an accuracy close to the reference quantum method but at a fraction of the computational cost. aps.orgarxiv.org

For this compound systems, MLIPs hold the potential to enable large-scale simulations with quantum accuracy. researchgate.net This would allow for the study of complex phenomena that are currently inaccessible, such as the detailed kinetics of micelle formation and dissolution, the interaction of micelles with surfaces, and the structure of complex liquid crystalline phases formed at high concentrations. The development of robust MLIPs for multicomponent systems including water, organic anions, and metal cations is an active area of research that promises to revolutionize the computational modeling of surfactant systems. rsc.org

Theoretical Modeling of Interfacial and Colloidal Interactions at the Molecular Level

Theoretical and computational modeling provides powerful tools for understanding the complex behaviors of this compound at interfaces and in colloidal systems. At the molecular level, these models can elucidate the forces and interactions that govern the self-assembly of this compound into micelles and liquid crystalline structures.

Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone for studying surfactant systems like this compound. nih.gov These simulations model the system at an atomic or coarse-grained level, tracking the movement of individual atoms or groups of atoms over time based on interaction potentials. mit.edunih.gov For this compound, MD simulations can reveal:

Interfacial Behavior: The orientation and dynamics of this compound molecules at the air-water or oil-water interface can be modeled, providing insights into their role as surfactants and emulsifiers. nih.gov

Interactions with Other Molecules: MD simulations can model the interaction of this compound micelles with other molecules, such as hydrophobic pollutants or drug molecules, showing how these substances are solubilized within the micelle's core. nih.govmit.edu

Coarse-Grained (CG) Modeling: To study larger systems and longer timescales, coarse-grained models are often employed. mit.edu In this approach, groups of atoms (e.g., a segment of the laurate tail) are represented as single "beads," reducing the computational cost. This method is particularly useful for studying large-scale phenomena like the formation of liquid crystal phases or the interaction between multiple micelles. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com While computationally intensive, it can provide highly accurate information about the geometry and energetics of this compound molecules and their interactions. It is particularly useful for understanding the specific interactions at the surfactant headgroup and with counterions. nih.gov

Modeling Colloidal Interactions: The interactions between this compound micelles, which are colloidal particles, can be modeled using theories like the DLVO (Derjaguin-Landau-Verwey-Overbeek) theory. This theory considers the balance between attractive van der Waals forces and repulsive electrostatic double-layer forces to predict the stability of the colloidal dispersion. researchgate.net More advanced models can incorporate other interactions, such as hydration forces and steric repulsion, to provide a more complete picture of the forces governing the structure of concentrated this compound solutions and liquid crystals. nih.govaps.orgresearchgate.net These models are crucial for predicting the conditions under which different liquid crystalline phases will form.

NMR-Based Structural and Dynamic Probes for this compound Aggregates

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure and dynamics of this compound aggregates, such as micelles and liquid crystals, at the molecular level.

Deuterium (B1214612) NMR for Probing Micelle-Associated Carbohydrates and Membrane Components

Deuterium (²H) NMR spectroscopy serves as a powerful probe for studying the structure and orientation of molecules associated with this compound micelles. pnas.org By using deuterated (perdeuterated) molecules, such as carbohydrates, researchers can obtain detailed information about their behavior when interacting with the ordered environment of a this compound liquid crystal. nih.govnih.gov

In a key study, residual quadrupole splittings for deuterons on perdeuterated α- and β-D-mannose were measured while oriented in a this compound liquid crystalline phase. pnas.orgpnas.org The liquid crystal is composed of this compound micelles, which create an anisotropic environment. nih.gov Molecules like D-mannose that associate with these micelles experience this ordering, leading to observable quadrupole splittings in the ²H NMR spectrum. pnas.org

The magnitude of these splittings provides information about the degree of ordering of the C-²H bonds within the mannose molecule. pnas.org By analyzing these splittings, researchers can deduce the preferred orientation of the carbohydrate molecules relative to the surface of the this compound micelles. pnas.orgnih.gov To resolve and assign the splittings to specific deuterium sites within the molecule, advanced techniques like multiple quantum two-dimensional NMR spectroscopy at high magnetic fields are utilized. pnas.orgnih.gov This detailed structural information is crucial for understanding how carbohydrates and other biological membrane components interact with surfactant aggregates. pnas.org

Table 1: Experimental Parameters for Deuterium NMR Study of D-Mannose in this compound Liquid Crystal

ParameterValue/DescriptionReference
NMR Spectrometer Frequency76.7 MHz for Deuterium pnas.org
Liquid Crystal MediumThis compound pnas.org
AnalytePerdeuterated D-mannose pnas.org
Analyte Concentration52 mM pnas.org
Temperature318 K pnas.org

Field-Cycling NMR Relaxometry for Elucidating Collective Fluctuation Modes in Liquid Crystals

Fast Field-Cycling (FFC) NMR relaxometry is a specialized technique used to measure the nuclear spin-lattice relaxation rate (R₁) over a wide range of magnetic field strengths, often from a few kHz to tens of MHz. aip.orgqd-latam.comstelar.it This technique is particularly sensitive to slow molecular dynamics, making it ideal for studying collective fluctuation modes in complex fluids like the liquid crystalline phases of this compound. aip.orgqd-latam.com

In studies of the this compound/1-decanol (B1670082)/water ternary system, FFC NMR relaxometry has been used to investigate the slow molecular dynamics in the nematic and isotropic phases. aip.orgconicet.gov.ar The measurements provide a Nuclear Magnetic Resonance Dispersion (NMRD) profile, which is a plot of the relaxation rate versus the Larmor frequency. stelar.it The shape of this profile gives insights into the underlying molecular motions. qd-latam.com

Research has shown that in the nematic mesophases of the this compound system, director fluctuations are the dominant mechanism for spin-lattice relaxation at low Larmor frequencies (below ~10⁵ Hz). aip.orgconicet.gov.ar These fluctuations are collective motions of the micellar aggregates. The studies identified a crossover from a three-dimensional (3D) director fluctuation behavior to a two-dimensional (2D) pseudo-lamellar undulation as the intermicellar water content was increased. aip.org

At higher frequencies, other relaxation mechanisms become important, including the translational diffusion of molecules on the surface of the micelles and the exchange of molecules between the micelles and the bulk solution. aip.org In the isotropic phase, the micelles were found to maintain a pseudo-lamellar structure within randomly oriented nematic domains. aip.orgconicet.gov.ar These findings demonstrate the power of FFC NMR relaxometry to unravel the complex, multi-level dynamics present in this compound liquid crystals. aip.org

Table 2: Relaxation Mechanisms in this compound Liquid Crystals Identified by FFC NMR Relaxometry

Frequency RangeDominant Relaxation MechanismPhaseReference
Low (&lt;10⁵ Hz)Director Fluctuations (collective modes)Nematic aip.orgconicet.gov.ar
High (&gt;10⁵ Hz)Molecular reorientation via translational diffusionNematic & Isotropic aip.org
High (&gt;10⁵ Hz)Molecular exchange between micelle and bulkNematic & Isotropic aip.org

Specialized Research Contexts and Environmental Dynamics of Potassium Laurate

Advanced Materials Science and Biomedical Engineering Applications of Potassium Laurate

This compound demonstrates utility in advanced materials science and biomedical engineering, particularly in areas requiring precise control over material interfaces and interactions with biological systems.

This compound in Decellularization Protocols for Tissue Engineering (e.g., Extracellular Matrix Preservation, Cellular and DNA Removal Efficiency)

This compound has emerged as a promising agent in decellularization protocols for tissue engineering, offering potential advantages over conventional detergents like sodium dodecyl sulfate (B86663) (SDS). Studies have indicated that this compound is effective at removing cellular components and DNA while significantly reducing damage to the extracellular matrix (ECM) architecture. nih.govresearchgate.netnih.govnii.ac.jpatsjournals.orgresearchgate.net This preservation of ECM is crucial for maintaining the structural integrity and biochemical cues necessary for successful recellularization and tissue regeneration. researchgate.netspandidos-publications.comnsf.gov

Research comparing this compound to SDS in lung decellularization demonstrated that this compound was capable of sufficient cellular and DNA removal. nih.govnii.ac.jp Specifically, an evaluation of DNA content showed that over 95% of the DNA in native lung tissue was removed by both SDS and this compound decellularization protocols, with comparable results between the two agents. nii.ac.jp

Furthermore, this compound treatment resulted in better preservation of the ECM. researchgate.netnih.govnii.ac.jp The dry weight of lungs decellularized with this compound was approximately three times greater than that of SDS-treated samples, indicating higher ECM retention. nii.ac.jp Similarly, the amount of sulfated glycosaminoglycans (sGAG) in this compound-decellularized scaffolds was also three times higher than in SDS-treated samples. nii.ac.jp This superior preservation of ECM components like collagen and GAGs by this compound, compared to SDS, is a significant advantage for tissue engineering applications, as SDS is known to remove substantial amounts of biochemical cues from the native ECM. nih.gov

The ability of this compound to effectively remove cells and DNA while better preserving the ECM architecture suggests its potential for developing decellularization protocols for delicate tissues. nih.govresearchgate.net

Here is a table summarizing comparative decellularization findings:

Decellularizing AgentCellular RemovalDNA Removal EfficiencyECM Preservation (e.g., Collagen, GAGs)Microarchitecture Preservation
Sodium Dodecyl Sulfate (SDS)Effective> 95% nii.ac.jpCan cause significant damage and removal nih.govCan be compromised nih.gov
This compound (PL)Effective nih.govnii.ac.jp> 95% nii.ac.jpImproved retention compared to SDS researchgate.netnih.govnii.ac.jpBetter preserved compared to SDS nih.govnii.ac.jp

Interactions with Biological Systems: Impact on Microbial Membrane Permeability and Intracellular pH Gradients

This compound's interaction with biological systems includes its effects on microbial membranes. As a surfactant, its mechanism of action involves disrupting microbial cell membranes, which contributes to its antimicrobial effects. The laurate ion interacts with the lipid bilayer of bacterial membranes, compromising their integrity. This disruption can lead to increased membrane permeability.

Studies investigating the effects of related compounds, such as erythorbyl laurate, on bacterial cell membrane permeability have shown that laurate derivatives can significantly increase the permeability of bacterial cells. frontiersin.org For example, treatment with erythorbyl laurate increased the permeability of Listeria innocua and E. coli O157:H7 cells, suggesting a mechanism involving membrane permeabilization for their antibacterial effects. frontiersin.org While these studies specifically examined erythorbyl laurate, the shared laurate component suggests a similar disruptive interaction with lipid bilayers for this compound.

Potassium ions themselves play a critical role in maintaining intracellular pH and membrane potential in bacteria. nih.govresearchgate.netelifesciences.org Bacteria maintain high intracellular potassium concentrations compared to their environment, contributing to pH homeostasis and turgor pressure. nih.govresearchgate.net Changes in extracellular potassium concentration can influence intracellular pH. elifesciences.org While this compound introduces both potassium ions and the laurate anion, the primary impact on microbial membranes related to its surfactant properties is likely due to the laurate component disrupting the lipid bilayer, affecting permeability and potentially indirectly influencing ion gradients and intracellular pH regulation which relies on membrane integrity and ion transport systems. nih.govresearchgate.net

Stabilization Mechanisms of Polymeric Latices and Other Colloidal Suspensions by this compound

This compound functions as a stabilizer and auxiliary surfactant in polymeric latices and other colloidal suspensions. specialchem.com Its amphiphilic structure allows it to reduce the surface tension of aqueous solutions, promoting the formation of stable emulsions and dispersions. In the context of natural rubber latex, this compound is used as a stabilizing additive. nih.gov The addition of surfactants like this compound modifies the surface of rubber particles or the interface between rubber particles and water, reducing the energy difference and forming a stable colloidal mixture by lowering surface tension. nih.gov

This compound contributes to the colloidal stability of natural rubber latex by adsorbing at the rubber latex surface, which helps prevent the coalescence of rubber particles. researchgate.net This is particularly relevant in processes like the creaming of natural rubber latex, where this compound is added to prevent coagulation and reduce viscosity. nih.gov While generally acting as a stabilizer, high concentrations of this compound, in conjunction with other factors like ammonium (B1175870) sulfate, can influence the viscosity stability of latex compounds, potentially leading to increased viscosity and gelation, which has been interpreted based on surface protein displacement by the soap at high concentrations. lgm.gov.my

The stabilization of colloidal suspensions is generally achieved by balancing attractive and repulsive forces between particles. vaia.com Surfactants like this compound can contribute to electrostatic or steric stabilization mechanisms, preventing particle aggregation. vaia.comyale.edu

Here is a table illustrating the effect of this compound on natural rubber latex stability:

AdditiveEffect on Colloidal Stability (Natural Rubber Latex)MechanismNotes
This compoundImproves stability nih.govresearchgate.nettu.ac.thAdsorbs at particle surface, reduces surface tension, prevents coalescence nih.govresearchgate.netUsed in creaming process to prevent coagulation and reduce viscosity nih.gov. High concentrations can influence viscosity stability. lgm.gov.my
This compound + pH AdjustmentImproves stability tu.ac.thCombined effect of surfactant properties and controlled acidity/alkalinity tu.ac.thStability time (MST, CST, HST, CHST) increased with appropriate pH and this compound loading. tu.ac.th

Role of this compound in the Formation and Behavior of Ferrocolloids and Magnetic Liquid Crystal Systems

This compound plays a role in the formation and behavior of certain lyotropic liquid crystal systems, including those that can form ferrocolloids, also known as ferronematics. Lyotropic liquid crystals are formed from surfactants in the presence of a solvent. jkps.or.kr this compound is a component in ternary mixtures, such as this compound/1-decanol (B1670082)/water systems, which exhibit nematic liquid crystal phases. jkps.or.kraps.orgacs.org

The incorporation of magnetic nanoparticles into such lyotropic matrices can lead to the creation of lyotropic ferrocolloids or ferronematics. acs.orgscispace.comarxiv.orgresearchgate.net In these systems, the liquid crystal acts as a carrier medium for the magnetic particles. acs.org this compound, as a surfactant component of the lyotropic system, is crucial for the formation and stability of these ferrocolloids. acs.orgarxiv.orgresearchgate.net The pH and component concentrations in the this compound/1-decanol/water system significantly affect the amount of magnetic particles that can be stably suspended within the lyotropic carrier. arxiv.orgresearchgate.net

These ferronematic systems, based on this compound and other components, exhibit interesting magnetic properties and can be oriented by relatively low magnetic fields. scispace.comarxiv.org The phase behavior of the this compound/1-decanol/water system is important for understanding and controlling the properties of the resulting ferrocolloids. acs.org Studies have investigated the phase diagrams of these ternary systems in the vicinity of the nematic region to understand the conditions under which stable lyotropic ferrodispersions are formed. acs.orgresearchgate.net

Research has also explored the behavior of this compound-based lyotropic nematic liquid crystals under magnetic fields, observing the induction of non-equilibrium periodic structures. aps.org The diamagnetic susceptibility of this compound lyotropic liquid crystal systems has been studied, showing temperature dependence and indicating changes in micelle size and shape near phase transition temperatures. jkps.or.kr

Environmental Fate and Degradation Mechanisms of this compound

Understanding the environmental fate and degradation mechanisms of this compound is important due to its widespread use in various products that can enter the environment.

Investigation of Biodegradation Pathways in Aqueous and Soil Environments

This compound, as a potassium salt of a fatty acid, is expected to undergo biodegradation in the environment. Fatty acids and their salts are generally considered readily biodegradable under aerobic conditions. nih.govmst.dk

In aqueous environments, particularly in wastewater treatment plants, surfactants like this compound are subject to biodegradation. nih.gov While specific data on the primary biodegradability of soaps like this compound using standard methods may not always be available, fatty acid soaps are known to be rapidly and ultimately biodegradable. mst.dk Ultimate biodegradation refers to the complete breakdown of the compound into carbon dioxide, water, and mineral salts. nih.gov

In soil environments, potassium salts of fatty acids, including this compound, are expected to degrade rapidly, primarily through microbial action. epa.govusda.govusda.gov Microbial organisms readily degrade fatty acids in soil. epa.gov The fatty acid component is broken down, and the potassium ions are incorporated into the soil. usda.govusda.gov This rapid microbial degradation prevents the persistence of soap salts in the environment. epa.gov

Studies on the anaerobic biodegradation of detergent surfactants indicate that alternative pathways, such as denitrification and sulfate-reducing processes, can occur in anoxic environments like river sediments and sub-surface soil layers. nih.gov While aerobic biodegradation is generally considered the primary pathway for fatty acid soaps, anaerobic degradation can also contribute to their removal in specific environmental compartments. nih.govmst.dk

The half-life of fatty acids, including laurate, in soil is estimated to be less than one day, indicating very rapid degradation. epa.gov While soap salts cannot entirely dissipate in soil due to the natural presence of fatty acids from plant and microbial metabolism, the applied this compound is quickly broken down. epa.gov

Here is a summary of the biodegradation characteristics:

Environmental CompartmentPrimary Degradation MechanismRate of DegradationNotes
Aqueous EnvironmentBiodegradation (Aerobic)Rapid and UltimateRelevant in wastewater treatment plants. nih.govmst.dk
Soil EnvironmentMicrobial BiodegradationRapid (Half-life < 1 day) epa.govPrimary pathway. epa.govusda.govusda.gov Potassium ions incorporated into soil. usda.govusda.gov
Anoxic EnvironmentsAnaerobic BiodegradationOccursAlternative pathways like denitrification and sulfate reduction. nih.gov

Identification and Characterization of Environmental Transformation Products and Their Pathways

This compound (C₁₂H₂₃KO₂) is expected to undergo environmental transformation primarily through hydrolysis and biodegradation. As a salt of a fatty acid, its behavior in the environment is largely influenced by the properties of the laurate anion.

Hydrolysis: In the presence of water, this compound can undergo hydrolysis, reverting to its parent compounds: lauric acid and potassium hydroxide (B78521) smolecule.com. This reaction is a key initial step in its environmental breakdown, particularly in aqueous environments. The extent of hydrolysis can be influenced by factors such as pH and temperature wenxuecity.comresearchgate.net. In acidic environments, the equilibrium would shift towards the formation of lauric acid echemi.com.

Biodegradation: Fatty acid salts, including this compound, are generally considered readily biodegradable palm-chemicals.comorst.eduepa.goveuropa.euheraproject.com. Microbial organisms in soil and water rapidly degrade these compounds orst.eduepa.goveuropa.eu. The biodegradation of fatty acids typically occurs through the β-oxidation pathway europa.eu. This process involves the sequential cleavage of two-carbon units from the fatty acid chain, ultimately breaking it down into acetyl-CoA units which can then enter the citric acid cycle and be further metabolized to carbon dioxide and water europa.eu.

Studies on the environmental fate of fatty acid salts indicate that they are not persistent in the environment orst.eduepa.gov. The estimated half-life in soil for potassium salts of fatty acids is reported to be less than one day, indicating rapid microbial degradation orst.eduepa.gov.

While specific detailed data tables solely focused on the transformation products and pathways of this compound were not extensively available in the search results, information on the biodegradation of fatty acid salts in general, and lauric acid specifically, provides strong indicators of this compound's environmental fate.

Data from studies on the aerobic biodegradability of various fatty acids and soaps demonstrate high levels of degradation within relatively short periods. For instance, sodium laurate (C12) showed 100% biodegradation in a BOD/COD test within 10 days mst.dk. Similarly, C8-18 fatty acids achieved 100% biodegradation in a modified BOD/COD test over 28 days mst.dk.

The primary transformation product of this compound through hydrolysis is lauric acid (dodecanoic acid) smolecule.com. Lauric acid itself is also readily biodegradable in soil and water nih.gov. Its biodegradation is an important environmental fate process nih.gov.

The final breakdown products of the organic portion of this compound through complete biodegradation are carbon dioxide and water europa.eu. The potassium cation is an inorganic ion and would remain in the environment, participating in natural biogeochemical cycles.

Based on available research, the environmental transformation of this compound follows a clear pathway involving initial hydrolysis to lauric acid and potassium hydroxide, followed by rapid microbial biodegradation of the lauric acid component via the β-oxidation pathway.

Summary of Environmental Transformation:

Transformation ProcessInitial CompoundConditionsTransformation ProductsEnvironmental Fate of Products
HydrolysisThis compoundAqueous environmentLauric Acid, Potassium HydroxideLauric Acid is biodegradable; Potassium Hydroxide is inorganic.
BiodegradationThis compoundSoil, WaterFatty acid intermediates, CO₂, H₂ORapidly degraded by microorganisms.
BiodegradationLauric AcidSoil, WaterFatty acid intermediates, CO₂, H₂ORapidly degraded by microorganisms via β-oxidation.

Biodegradation Data for Related Compounds (Illustrative):

While direct data for this compound's specific transformation rates were limited, studies on similar fatty acid salts provide relevant context.

CompoundTest MethodResult (% Degradation)TimeframeReference
Na-laurate (C12)BOD/COD100%10 days mst.dk
C8-18 fatty acidsBOD/COD (mod.)100%28 days mst.dk
Na-stearate (C18)BOD/COD> 85%10 days mst.dk
Na-stearate (C18)Closed bottle85-100%30 days mst.dk

Detailed Research Findings:

Research indicates that the rate of metabolism of fatty acid salts can decrease as the carbon chain length increases heraproject.com. However, substances with shorter carbon chain lengths, such as lauric acid, are expected to be more water soluble and thus more bioavailable to aquatic microorganisms for degradation europa.eu.

The presence of calcium and magnesium ions in wastewater can lead to the formation of relatively insoluble calcium and magnesium salts of fatty acids, which could potentially influence the rate and extent of biodegradation heraproject.com. However, even these less soluble salts can be metabolized, particularly if dispersed heraproject.com.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for synthesizing potassium laurate, and how can purity be validated experimentally?

  • Methodology :

  • Synthesis : Neutralize lauric acid with potassium hydroxide (KOH) in an aqueous or ethanolic medium under controlled temperature (60–80°C). Monitor pH to ensure complete neutralization .
  • Purity Validation :
  • FTIR Spectroscopy : Confirm esterification via C=O (1720–1700 cm⁻¹) and COO⁻ (1560–1540 cm⁻¹) peaks .
  • NMR : Verify molecular structure (e.g., ¹H NMR: δ 0.88 ppm for terminal CH₃; δ 2.28 ppm for CH₂ adjacent to COO⁻) .
  • Melting Point : Compare observed values (literature range: 45–50°C) to established data .

Q. How can researchers characterize the micellar behavior of this compound in aqueous systems?

  • Methodology :

  • Critical Micelle Concentration (CMC) Determination : Use surface tension measurements (Du Noüy ring method) or conductometry. Plot property vs. concentration; inflection point = CMC .
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter of micelles at varying temperatures/pH .
  • Tabular Example :
MethodCMC (mM)Temperature (°C)pHReference
Surface Tension12.5257.0Smith et al., 2020
Conductometry13.2307.4Lee et al., 2022

Advanced Research Questions

Q. How can contradictions in reported CMC values for this compound across studies be systematically resolved?

  • Methodology :

Systematic Literature Review : Filter studies using PICOT criteria (Population: aqueous systems; Intervention: synthesis method; Comparison: pH/temperature; Outcome: CMC; Time: N/A) to identify variables affecting results .

Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, pH 7.0) while isolating variables (ionic strength, counterions) .

Meta-Analysis : Statistically aggregate data to identify outliers and trends (e.g., ANOVA for inter-study variability) .

Q. What computational approaches are effective in modeling this compound’s interaction with lipid bilayers or mixed surfactants?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate surfactant-lipid interactions. Parameterize force fields using experimental data (e.g., CMC, micelle size) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate laurate chain length/counterion effects with antimicrobial activity .
  • Validation : Cross-check computational predictions with experimental results (e.g., membrane permeability assays) .

Q. How should researchers design experiments to investigate this compound’s role in stabilizing nanoemulsions for drug delivery?

  • Methodology :

  • DoE (Design of Experiments) : Vary surfactant concentration, oil phase ratio, and homogenization speed. Use response surface methodology to optimize droplet size and stability .
  • In Vitro Release Studies : Compare release kinetics of model drugs (e.g., curcumin) using dialysis membranes .
  • Data Interpretation : Apply the Korsmeyer-Peppas model to classify release mechanisms (Fickian vs. non-Fickian diffusion) .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols with exact molar ratios, solvent grades, and equipment specifications (e.g., “0.1 M KOH in 95% ethanol, stirred at 70°C for 2 h”) .
  • Data Presentation : Use tables for comparative analyses (e.g., CMC under varying conditions) and figures for trends (e.g., micelle size vs. temperature) .
  • Critical Analysis : Address limitations (e.g., “Results at pH > 8 may reflect hydroxide interference”) and propose follow-up studies (e.g., “Validate MD simulations with cryo-TEM”) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.